Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate
Overview
Description
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.2796 . It is structurally characterized by a phenyl group attached to a pyrrolidine ring via an acetate linkage. This compound is known for its structural similarity to certain stimulants and is often used as an analytical reference standard in research and forensic applications .
Mechanism of Action
Target of Action
Methyl 2-phenyl-2-(pyrrolidin-1-YL)acetate is a chemical compound that is structurally similar to known stimulants It is structurally similar to α-pihp, which acts as a norepinephrine–dopamine reuptake inhibitor . Therefore, it is plausible that this compound may also target the dopamine transporter.
Mode of Action
Based on its structural similarity to α-pihp, it may act as a norepinephrine–dopamine reuptake inhibitor . This means that it could potentially block the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft and prolonged neuron signaling.
Biochemical Pathways
If it acts similarly to α-pihp, it may affect the dopaminergic and noradrenergic systems . These systems are involved in various physiological processes, including mood regulation, reward, and alertness.
Result of Action
If it acts similarly to α-pihp, its use could potentially result in compulsive redosing, addiction, anxiety, paranoia, and psychosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate typically involves the esterification of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenyl-2-(pyrrolidin-1-yl)acetic acid.
Reduction: Formation of 2-phenyl-2-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of various substituted phenyl or pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is used in various scientific research applications, including:
Biology: Studying the biological activity and interactions of structurally related compounds.
Medicine: Investigating potential therapeutic uses and pharmacological properties.
Industry: Used in the synthesis of other chemical compounds and as a standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): A stimulant with a similar structure but different pharmacological properties.
Methylphenidate Analogues: Compounds with structural similarities, often used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its use as an analytical reference standard highlights its importance in research and forensic applications .
Properties
IUPAC Name |
methyl 2-phenyl-2-pyrrolidin-1-ylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTLFQBLMSATNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342464 | |
Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100609-39-0 | |
Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100609390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA83S96874 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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